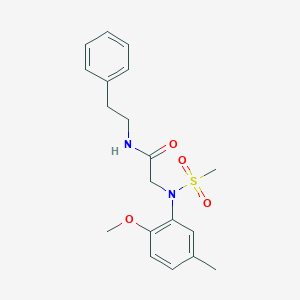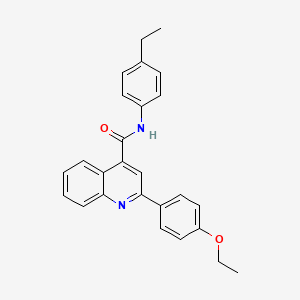![molecular formula C22H16Cl2N2O2 B4948316 2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4948316.png)
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. NF-κB is also involved in the regulation of cell proliferation and survival, making it a target for cancer therapy. This compound 11-7082 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Wirkmechanismus
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue in the active site of the IKKβ kinase, which is responsible for the phosphorylation and activation of the NF-κB inhibitor protein IκBα. This modification prevents the phosphorylation of IκBα, leading to its stabilization and the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the growth of cancer cells. This compound 11-7082 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 is a highly specific inhibitor of NF-κB activation, making it a valuable tool for studying the role of NF-κB in various biological processes. However, this compound 11-7082 has been shown to have off-target effects, such as the inhibition of proteasome activity, which can complicate the interpretation of experimental results. Additionally, this compound 11-7082 has poor solubility in water, which can limit its use in certain experimental setups.
Zukünftige Richtungen
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 has shown promise as a therapeutic agent for the treatment of various inflammatory and cancerous conditions. Future research could focus on the development of more potent and specific inhibitors of NF-κB activation, as well as the identification of biomarkers that could predict patient response to this compound 11-7082 treatment. Additionally, the potential use of this compound 11-7082 in combination with other therapeutic agents could be explored to enhance its efficacy and reduce side effects.
Synthesemethoden
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 is a synthetic compound that can be synthesized through a multi-step process. The synthesis method involves the reaction of 2,4-dichlorobenzoyl chloride with 5-ethyl-2-aminobenzoxazole in the presence of a base, followed by the reaction of the resulting intermediate with 4-aminophenylboronic acid in the presence of a palladium catalyst. The final product is obtained after purification through column chromatography.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-2-13-3-10-20-19(11-13)26-22(28-20)14-4-7-16(8-5-14)25-21(27)17-9-6-15(23)12-18(17)24/h3-12H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVVXUPDTJUTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4948237.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4948242.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4948249.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine](/img/structure/B4948261.png)


![N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B4948277.png)



![2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4948309.png)

![methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4948330.png)
